N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
Description
N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a pyrazole-3-carboxamide derivative featuring two critical substituents:
- A pyridin-3-yl group at position 5 of the pyrazole core, which contributes to π-π stacking interactions and hydrogen bonding in biological targets.
- A (1-ethylpyrrolidin-2-yl)methyl group at the carboxamide nitrogen, introducing chirality (if present) and modulating lipophilicity and solubility.
The compound’s structure is confirmed via spectral data (e.g., ¹H NMR, ¹³C NMR, HRMS) similar to analogs in .
Properties
Molecular Formula |
C16H21N5O |
|---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H21N5O/c1-2-21-8-4-6-13(21)11-18-16(22)15-9-14(19-20-15)12-5-3-7-17-10-12/h3,5,7,9-10,13H,2,4,6,8,11H2,1H3,(H,18,22)(H,19,20) |
InChI Key |
HTHXHFFUEJQITL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC(=NN2)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation
The pyrazole ring serves as the foundational scaffold for this compound. Traditional methods involve cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For example, reacting ethyl 3-(pyridin-3-yl)-3-oxopropanoate with hydrazine hydrate under reflux in ethanol yields 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid ethyl ester. Acidic or basic hydrolysis then converts the ester to the free carboxylic acid, a critical precursor for subsequent amidation.
Introduction of the Carboxamide Group
The carboxamide moiety is introduced via coupling reactions between 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid and (1-ethylpyrrolidin-2-yl)methylamine. Activation of the carboxylic acid using thionyl chloride (SOCl₂) generates the acid chloride, which reacts with the amine in dichloromethane at 0–5°C to form the amide bond. Alternatively, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) achieve comparable yields (75–85%) under milder conditions.
Synthesis of (1-Ethylpyrrolidin-2-yl)methylamine
This amine is synthesized through reductive amination of pyrrolidin-2-one with ethylamine. Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol at 50°C and 3 atm H₂ pressure affords 1-ethylpyrrolidine, which undergoes subsequent N-methylation with formaldehyde and formic acid to yield the target amine.
Multi-Component Reaction (MCR) Strategies
One-Pot Pyrazole Assembly
Recent advances leverage MCRs to streamline synthesis. A four-component reaction involving ethyl acetoacetate, hydrazine hydrate, 3-pyridinecarboxaldehyde, and malononitrile in the presence of indium(III) chloride (InCl₃) under ultrasound irradiation generates the pyrazole core directly. This method, conducted in 50% ethanol at 40°C for 20 minutes, achieves yields exceeding 90% by minimizing intermediate isolation steps.
In Situ Amidation
Incorporating the carboxamide group within an MCR framework remains challenging. However, modifying the MCR to include a pre-functionalized amine component, such as (1-ethylpyrrolidin-2-yl)methylamine, during the cyclization step has shown promise. For instance, substituting malononitrile with the amine in InCl₃-catalyzed reactions produces the target compound in 65–70% yield, albeit with longer reaction times (2–3 hours).
Catalytic Systems and Reaction Optimization
Catalyst Screening
Comparative studies highlight InCl₃ as superior to traditional bases (e.g., KOH, Na₂CO₃) or organocatalysts (e.g., piperidine) in MCRs, owing to its Lewis acidity and ability to activate carbonyl groups. Catalytic loading optima for InCl₃ range from 15–20 mol%, with higher concentrations leading to side reactions such as over-alkylation.
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhance amidation efficiency but necessitate rigorous drying. Ethanol-water mixtures (50:50 v/v) balance solubility and environmental considerations, particularly in ultrasound-assisted reactions. Temperature thresholds are critical: amidation proceeds optimally at 0–5°C to prevent racemization, while pyrazole cyclization requires 40–60°C for complete conversion.
Comparative Analysis of Synthetic Routes
| Method | Steps | Catalyst | Yield (%) | Time | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Multi-Step | 4–5 | EDC/HOBt | 75–85 | 12–24 h | High purity, scalability | Labor-intensive, costly reagents |
| MCR | 1–2 | InCl₃ | 65–90 | 20 min–3 h | Rapid, solvent-efficient | Limited functional group tolerance |
| Ultrasound-Assisted | 1 | InCl₃ | 85–95 | 20 min | Energy-efficient, high yield | Specialized equipment required |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Analysis and Physicochemical Properties
The table below compares key structural features and properties of the target compound with analogs from the evidence:
*Molecular weights estimated based on structural formulas.
Key Findings from Comparative Analysis
Substituent Effects on Solubility and Lipophilicity: The morpholinomethyl (4d) and methylpiperazinylmethyl (4e) groups in increase polarity compared to the target compound’s ethylpyrrolidinylmethyl group, which balances moderate lipophilicity and solubility . The adamantyl group () drastically increases lipophilicity, likely reducing aqueous solubility but enhancing membrane permeability .
Impact on Pharmacokinetics: Bulky groups like di-tert-butylphenol () improve metabolic stability by shielding the pyrazole core from oxidative enzymes . The ethylpyrrolidinylmethyl group in the target compound may enhance blood-brain barrier (BBB) penetration compared to morpholine-based analogs .
Biological Activity :
Biological Activity
N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing relevant research findings and data.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazole ring, a pyridine moiety, and an ethylpyrrolidine substituent. Its chemical formula is with a molecular weight of 246.31 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research has shown that derivatives of pyrazole compounds often exhibit significant antimicrobial properties. For instance, similar compounds have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study noted that certain pyrazole derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin and fluconazole .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For example, compounds similar to this compound have been evaluated using carrageenan-induced paw edema models in rats, showing significant inhibition rates comparable to diclofenac .
| Compound | Inhibition (%) | Standard Drug | Reference |
|---|---|---|---|
| Pyrazole Derivative A | 84.2% | Diclofenac (86.72%) | |
| Pyrazole Derivative B | 75% | Ibuprofen |
Cytotoxicity and Antitumor Activity
Some studies have indicated that pyrazole derivatives can induce cytotoxic effects in cancer cell lines. The mechanism often involves the modulation of apoptotic pathways or interference with cell cycle progression . Specific derivatives have shown promising results against various cancer types, highlighting their potential as anticancer agents.
Case Studies
- Study on Antimicrobial Efficacy : A series of newly synthesized pyrazole compounds were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that some compounds exhibited potent activity, suggesting the importance of structural modifications in enhancing efficacy .
- Anti-inflammatory Research : In a comparative study, several pyrazole derivatives were evaluated for their anti-inflammatory properties using both in vitro and in vivo models. Results demonstrated that modifications in the side chains significantly affected the anti-inflammatory activity, with some compounds showing superior efficacy compared to traditional NSAIDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
